molecular formula C17H13N3O2 B11157118 6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11157118
M. Wt: 291.30 g/mol
InChI Key: ROHLRCNZNFFLRF-UHFFFAOYSA-N
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Description

6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-phenylacetonitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

6-(5-methylfuran-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C17H13N3O2/c1-11-7-10-15(22-11)14-9-8-13-16(18-14)19-20(17(13)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)

InChI Key

ROHLRCNZNFFLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

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